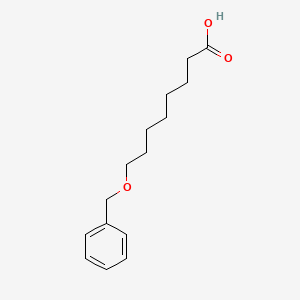
5,7-Dichloro-1-methyl-6-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-1-methyl-6-azaindole: is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry applications . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-methyl-6-azaindole can be achieved through various methods. One common approach involves the cyclization of hydrazones in polyphosphoric acid at elevated temperatures (160-180°C) . Another method includes the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials, followed by a series of reactions including epoxide-opening-cyclization-dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to dramatically accelerate the penultimate reaction step, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dichloro-1-methyl-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dichloro-1-methyl-6-azaindole is used as a building block in the synthesis of various biologically active molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azaindole derivatives, including this compound, have shown significant biological activities. They are used in the development of kinase inhibitors, which are important in cancer treatment . The compound’s ability to modulate biological processes makes it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-1-methyl-6-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of protein kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-6-azaindole
- 5-Chloro-7-azaindole
- 2-Methyl-1-(phenylsulfonyl)-6-azaindole
Comparison: 5,7-Dichloro-1-methyl-6-azaindole is unique due to the presence of chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other azaindole derivatives .
Eigenschaften
Molekularformel |
C8H6Cl2N2 |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
5,7-dichloro-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-4-6(9)11-8(10)7(5)12/h2-4H,1H3 |
InChI-Schlüssel |
IHPXOBGTPONPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=CC(=NC(=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)



![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)




